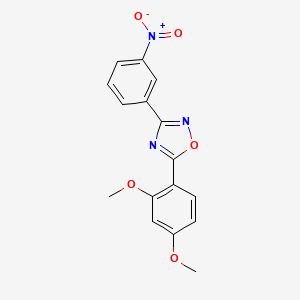
2,6-dichloro-N-(4-isopropylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-dichloro-N-(4-isopropylphenyl)benzamide, commonly known as diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used to treat pain and inflammation. It was first synthesized in the 1960s by Ciba-Geigy (now Novartis) and has since become one of the most widely prescribed drugs in the world.
Wissenschaftliche Forschungsanwendungen
Diclofenac has been extensively studied for its anti-inflammatory and analgesic properties. It has been used to treat a variety of conditions, including osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and gout. In addition, diclofenac has been studied for its potential use in the treatment of cancer and Alzheimer's disease.
Wirkmechanismus
Diclofenac works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX, diclofenac reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
Diclofenac has several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. In addition, diclofenac has been shown to reduce the activity of matrix metalloproteinases, enzymes that are involved in tissue remodeling and repair. Diclofenac has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
Diclofenac is a widely used drug in laboratory experiments due to its well-known mechanism of action and its ability to reduce inflammation and pain. However, there are some limitations to its use. For example, diclofenac can be toxic to certain cell types, such as chondrocytes, which are involved in cartilage formation. In addition, diclofenac can interfere with the activity of other enzymes, such as lipoxygenases, which are involved in the production of leukotrienes, another class of mediators of inflammation.
Zukünftige Richtungen
For research on diclofenac include its potential use in the treatment of cancer and Alzheimer's disease, as well as the development of new formulations that can improve its effectiveness and reduce its toxicity.
Synthesemethoden
The synthesis of diclofenac involves several steps. First, 2,6-dichloroaniline is reacted with acetic anhydride to form 2,6-dichloro-N-acetylaniline. This compound is then reacted with 4-isopropylphenol in the presence of a base to form 2,6-dichloro-N-(4-isopropylphenyl)acetanilide. Finally, this compound is hydrolyzed with sodium hydroxide to form diclofenac.
Eigenschaften
IUPAC Name |
2,6-dichloro-N-(4-propan-2-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO/c1-10(2)11-6-8-12(9-7-11)19-16(20)15-13(17)4-3-5-14(15)18/h3-10H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSOINTPJONHUTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(3-methoxybenzylidene)amino]-2-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5818583.png)

![2-phenyl-N-[4-(3-pyridinyloxy)phenyl]acetamide](/img/structure/B5818594.png)


![N-(4-{[(2,5-diethylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5818614.png)

![5-nitro-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]benzaldehyde](/img/structure/B5818641.png)
![5-[5-(2-thienyl)-3-isoxazolyl]-1,3,4-oxadiazol-2-amine](/img/structure/B5818650.png)
![3-{[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzoic acid](/img/structure/B5818652.png)


![4-{5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5818674.png)